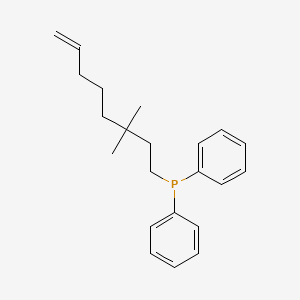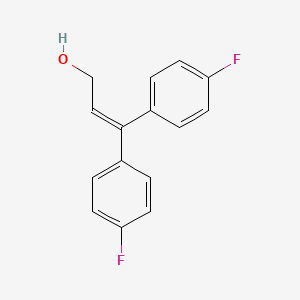![molecular formula C21H28N4O4S B15166920 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide CAS No. 298227-25-5](/img/structure/B15166920.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide is a synthetic compound of significant interest in scientific research. It is structured with a combination of benzyl, carbonyl, leucyl, methyl, thiazolyl, and alaninamide groups.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with L-leucine, N-methyl L-alanine, and a benzyloxycarbonyl chloride.
Coupling Reactions: : The leucyl and alaninamide components are coupled using common peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.
Thiazole Formation: : Introducing the thiazol-5-yl group involves a cyclization reaction where necessary thiol and halo-ketone compounds are reacted under controlled temperature conditions.
Industrial Production Methods
Industrial scale synthesis might leverage continuous flow reactors to manage the various intermediate steps efficiently, ensuring high yield and purity. Solvent recycling and automation in adding reagents can optimize the process.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, primarily focused on the thiazole ring and benzyl groups.
Substitution Reactions: : The benzyloxycarbonyl group and thiazole ring may participate in nucleophilic substitution reactions under suitable conditions.
Hydrolysis: : Acidic or basic hydrolysis can cleave the benzyloxycarbonyl protective group to yield free amino functions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide (H2O2) or permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl functionalities.
Substitution: : Use of nucleophiles such as alkoxides or halides in polar aprotic solvents.
Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Major Products Formed
Deprotected amino derivatives from hydrolysis.
Oxidized thiazole products.
Reduced forms with altered carbonyl or benzyloxy components.
科学的研究の応用
The compound has wide applications, including:
Chemistry: : Studying its reaction pathways provides insights into peptide coupling and protective group strategies.
Biology: : Serving as a model compound to understand peptide bond formation and stability.
Medicine: : Its derivatives might act as potential pharmaceuticals, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in the synthesis of complex molecules for various applications.
作用機序
The Mechanism by Which the Compound Exerts Its Effects
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide operates by interacting with specific molecular targets within biological systems.
Molecular Targets and Pathways Involved
Protease Inhibition: : It might act by binding to the active site of proteases, thereby inhibiting their activity.
Receptor Modulation: : The thiazole ring can interact with receptors affecting signal transduction pathways.
類似化合物との比較
Highlighting Uniqueness
Compared to other peptide analogs, this compound's uniqueness lies in its benzyloxycarbonyl and thiazolyl groups which impart specific physicochemical properties.
List of Similar Compounds
N-Benzyloxycarbonyl-L-leucyl-alaninamide: : Lacking the thiazole ring.
N-Methyl-3-thiazolyl-L-alaninamide: : Missing the benzyloxycarbonyl protective group.
Benzyloxycarbonyl-Leucyl-Leucyl-alaninamide: : Featuring another leucine residue instead of the thiazole substitution.
特性
CAS番号 |
298227-25-5 |
|---|---|
分子式 |
C21H28N4O4S |
分子量 |
432.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-(1,3-thiazol-5-yl)propan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H28N4O4S/c1-14(2)9-17(25-21(28)29-12-15-7-5-4-6-8-15)20(27)24-18(19(26)22-3)10-16-11-23-13-30-16/h4-8,11,13-14,17-18H,9-10,12H2,1-3H3,(H,22,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1 |
InChIキー |
CCQBQWQVCCUJDO-ROUUACIJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
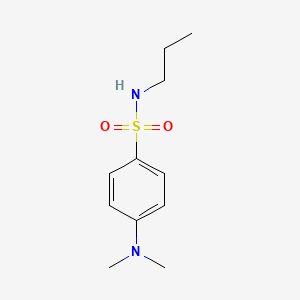
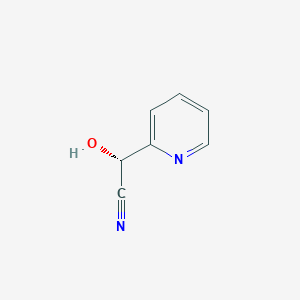
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
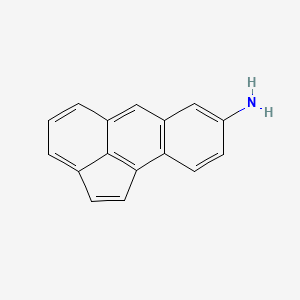
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
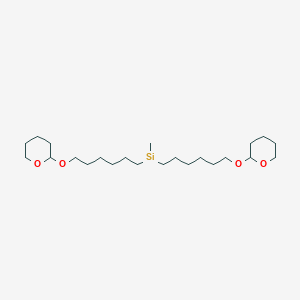
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

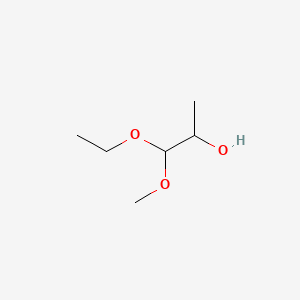

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
